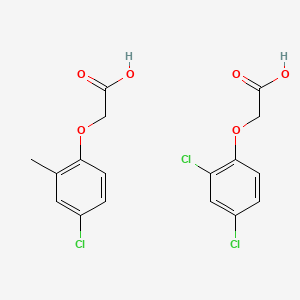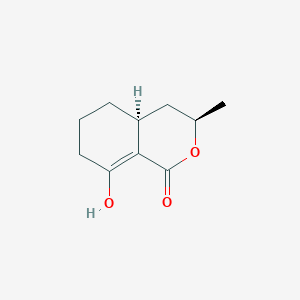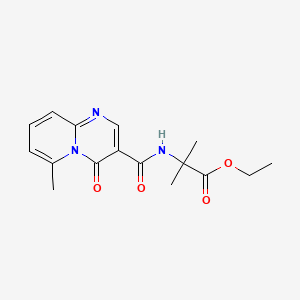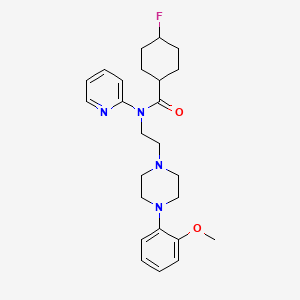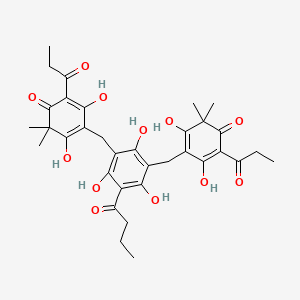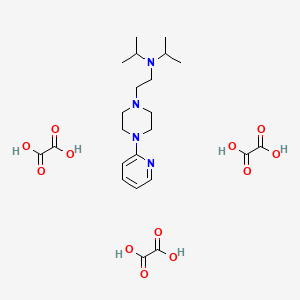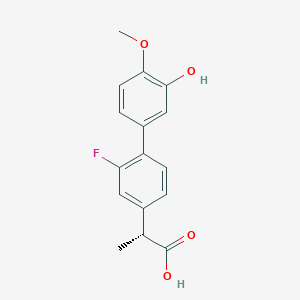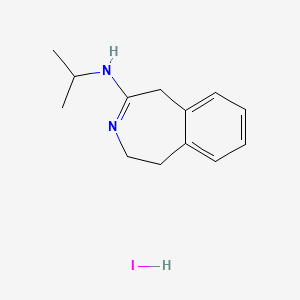
Antipyrine acetylsalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antipyrine acetylsalicylate is a compound formed by the combination of antipyrine and acetylsalicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The combination of these two compounds results in a molecule that possesses the therapeutic properties of both components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water
In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Antipyrine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.
Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Hydrolysis: Antipyrine and acetylsalicylic acid.
Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.
Substitution: Substituted derivatives of acetylsalicylic acid.
Applications De Recherche Scientifique
Antipyrine acetylsalicylate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of antipyrine acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, antipyrine acts on the central nervous system to increase the pain threshold.
Comparaison Avec Des Composés Similaires
Similar Compounds
Antipyrine: An analgesic and antipyretic agent used for pain relief and fever reduction.
Acetylsalicylic Acid (Aspirin): A widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Paracetamol (Acetaminophen): An analgesic and antipyretic agent with a different mechanism of action compared to NSAIDs.
Uniqueness
Antipyrine acetylsalicylate is unique due to its combination of the therapeutic properties of both antipyrine and acetylsalicylic acid. This dual action makes it a versatile compound for pain relief and anti-inflammatory treatments. Unlike paracetamol, which primarily acts on the central nervous system, this compound also targets peripheral inflammation through COX inhibition.
Propriétés
Numéro CAS |
569-84-6 |
|---|---|
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12) |
Clé InChI |
DXKXOTURGHVQIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


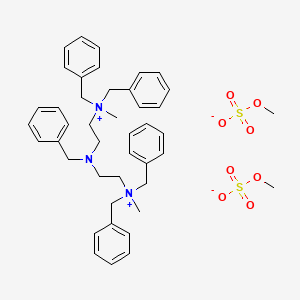
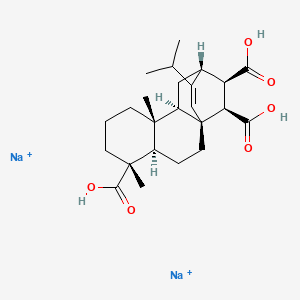

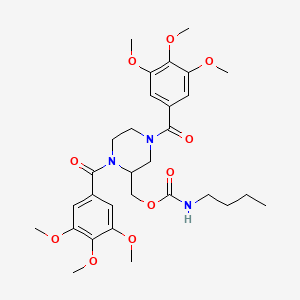
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
